molecular formula C6H5N3S B1339554 2-(1H-imidazol-1-yl)thiazole CAS No. 446287-13-4

2-(1H-imidazol-1-yl)thiazole

Cat. No. B1339554
M. Wt: 151.19 g/mol
InChI Key: YIUWBOMTSWJYQS-UHFFFAOYSA-N
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Description

The compound "2-(1H-imidazol-1-yl)thiazole" is a heterocyclic molecule that is part of a broader class of compounds known for their diverse pharmaceutical activities. This class includes imidazo[2,1-b]thiazole derivatives, which have been reported to possess anticancer, antitubercular, and various other biological activities .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives can be achieved through various methods. One approach involves the use of methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate as a precursor molecule for the creation of new thiadiazole derivatives . Another method includes a one-pot, four-component reaction involving 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides . Additionally, cyclization of 2-amino-4-methyl-3-[2-aryl(hetaryl)-2-oxoethyl]-thiazolium bromides in aqueous medium has been described as a simple synthesis route for substituted imidazo[2,1-b]thiazoles .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives has been characterized using various spectroscopic techniques such as FT-IR, mass spectrometry, 1H-NMR, and 13C-NMR . Single-crystal X-ray diffraction has also been employed to provide detailed insight into the intermolecular interactions within the crystal structures of related compounds .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives can undergo further chemical reactions to produce a variety of biologically active compounds. For instance, the reaction of a precursor molecule with hydrazonoyl halide derivatives has been used to produce 1,3,4-thiadiazole derivatives . The cyclization of thiazolium bromides in aqueous medium is another example of a chemical reaction leading to the formation of imidazo[2,1-b]thiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives have been derived to assess their viability as drug candidates. For example, the anti-proliferative efficacy of these compounds on hepatic cancer cell lines and their interaction with the active site of target proteins have been evaluated through computational molecular docking studies . The cytotoxicity against human cancer cells and the ability to inhibit tubulin polymerization have also been investigated . Moreover, the antimicrobial, antimalarial, and antitubercular activities of these derivatives have been screened, showing good to excellent activity in some cases .

Scientific Research Applications

Anticancer Research

2-(1H-imidazol-1-yl)thiazole derivatives have shown promise in anticancer research. Various studies have synthesized and evaluated the anticancer activity of such compounds against different cancer cell lines.

  • Synthesis of Benzimidazole–Thiazole Derivatives for Anticancer Agents : New derivatives were synthesized and showed promising activity against HepG2 and PC12 cancer cell lines (Nofal et al., 2014).
  • Anticancer Evaluation of Imidazole Derivatives : A study designed and synthesized derivatives of 2-(1H-imidazol-1-yl)thiazole, which displayed significant anticancer activity against breast, lung, colon, and ovarian cancer cell lines (Edukondalu et al., 2021).
  • Novel Multitopic Diphos-type Ligands : Imidazole and thiazole derivatives were created, which could be applicable in cancer research due to their molecular structure and properties (Kunz et al., 2010).
  • Orally Active Anticancer Agents from 2-amino-1-thiazolyl Imidazoles : These compounds demonstrated cytotoxicity against human cancer cells and disrupted microtubule structure in cancer cells (Li et al., 2012).
  • Synthesis of Imidazothiazole Derivatives for Anticancer Activity : This study synthesized derivatives with potential as anticancer agents and evaluated their antimicrobial activities (Shankerrao et al., 2017).

Antimicrobial Research

Research has also explored the antimicrobial potential of 2-(1H-imidazol-1-yl)thiazole derivatives.

  • Antifungal Activity of Benzimidazole-Thiazole Derivatives : Synthesized compounds showed significant antifungal activity (Brahmeshwari & Gullapelli, 2014)2. Antimicrobial Activity of Novel Imidazole Derivatives : A new series of 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines were synthesized and exhibited promising antibacterial and antifungal activity (Reddy & Reddy, 2010).

Other Applications

Further research has explored other potential applications of these compounds.

  • Nitrogen-rich Compounds for Gas Generators : Imidazole and thiazole-based molecules were prepared for potential applications in nitrogen-rich gas generators, showcasing their versatility in other scientific fields (Srinivas et al., 2014).

Safety And Hazards

Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

properties

IUPAC Name

2-imidazol-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c1-3-9(5-7-1)6-8-2-4-10-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUWBOMTSWJYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-1-yl)thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Richter, J Seifert, M Korb, H Lang… - European Journal of …, 2018 - Wiley Online Library
Allenyl isothiocyanates, which can be easily generated by flash vacuum pyrolysis, are known to readily form 1,3‐thiazoles with various nucleophiles. This is also true for heterocyclic …

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